BenchChemオンラインストアへようこそ!

Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate

spirocyclic scaffold regiochemistry target selectivity

tert-Butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1373350-42-5; molecular formula C21H32N2O2; MW 344.49 g/mol) is a spirocyclic diamine belonging to the 1,9-diazaspiro[5.5]undecane privileged scaffold class. It features a Boc (tert-butoxycarbonyl) protecting group at the N-1 position and a benzyl substituent at the N-9 position, yielding an orthogonally protected intermediate with differentiated reactivity at both nitrogen centers.

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS No. 1373350-42-5
Cat. No. B1399872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate
CAS1373350-42-5
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC12CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-14-8-7-11-21(23)12-15-22(16-13-21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
InChIKeySZNJCDSUYKNZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 9-Benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1373350-42-5): A Dual-Protected Spirocyclic Diamine Building Block for CNS and Antiviral Drug Discovery


tert-Butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1373350-42-5; molecular formula C21H32N2O2; MW 344.49 g/mol) is a spirocyclic diamine belonging to the 1,9-diazaspiro[5.5]undecane privileged scaffold class [1]. It features a Boc (tert-butoxycarbonyl) protecting group at the N-1 position and a benzyl substituent at the N-9 position, yielding an orthogonally protected intermediate with differentiated reactivity at both nitrogen centers [2]. This scaffold class has been validated across multiple therapeutic targets including acetyl-CoA carboxylase (ACC) inhibition for obesity, orexin receptor antagonism for sleep disorders, σ1/μ-opioid dual receptor modulation for pain, and antiviral applications against dengue virus type 2 (DENV2) [1] [3].

Why tert-Butyl 9-Benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate Cannot Be Replaced by Simpler Spirocyclic Analogs in Lead Optimization Workflows


Closely related 1,9-diazaspiro[5.5]undecane analogs differ critically in both regiochemistry and protecting group configuration, and these structural variations produce non-interchangeable biological and synthetic outcomes. The 1,9-regioisomer exhibits a distinct pharmacological profile from the 3,9-diazaspiro[5.5]undecane scaffold: 1,9-diazaspiro compounds have demonstrated activity against ACC (IC50 as low as 1.0 nM for ACC2), orexin receptors (subnanomolar Ki for OX2R, pKi 9.34), and DENV2, whereas 3,9-diazaspiro analogs are predominantly explored as GABAAR antagonists and CCR5 modulators [1] [2]. The 2,9-diazaspiro[5.5]undecane regioisomer showed superior in vivo pharmacokinetics compared to the 1,9-core (oral bioavailability 5% vs. improved exposure), confirming that even subtle nitrogen-position shifts profoundly alter drug-like properties [1]. Furthermore, the absence of either the Boc (N-1) or benzyl (N-9) protecting group eliminates the orthogonal deprotection capability, forcing researchers to redesign multi-step synthetic sequences [3]. Substituting the 9-benzyl with a 3-chlorobenzyl group can alter antiviral potency by over 4-fold (EC50 range: 11.43 μM to >50 μM across substitution variants), demonstrating the sensitivity of biological activity to the N-9 substituent identity [2].

Quantitative Differentiation Evidence for tert-Butyl 9-Benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate vs. Closest Analogs


Regiochemical Differentiation: 1,9-Diazaspiro vs. 3,9-Diazaspiro Scaffolds Exhibit Divergent Target Engagement Profiles

The 1,9-diazaspiro[5.5]undecane scaffold engages a fundamentally different biological target space compared to the 3,9-diazaspiro regioisomer. In the ACC program, 1,9-diazaspiro[5.5]undecan-2-one compounds achieved dual ACC1/ACC2 IC50 values as low as 3.4 nM and 1.0 nM, respectively [1]. For orexin receptor antagonism, a 1,9-diazaspiro derivative (compound 6d) achieved subnanomolar OX2R affinity (pKi 9.34) [1]. By contrast, the 3,9-diazaspiro scaffold has been optimized for GABAAR antagonism, with the simplified analog 1e showing Ki = 180 nM with selectivity for the extrasynaptic α4βδ subtype [2], and for CCR5 antagonism in antiviral applications [3]. The 2,9-diazaspiro regioisomer demonstrated markedly superior in vivo performance (improved oral bioavailability and AUC) compared to the 1,9-core, further confirming that nitrogen positioning is a critical determinant of both target engagement and pharmacokinetics [1].

spirocyclic scaffold regiochemistry target selectivity ACC inhibition orexin antagonism

Orthogonal Protecting Group Strategy: Boc/Benzyl Combination Enables Sequential, Regioselective Functionalization Unavailable with Mono-Protected Analogs

The target compound uniquely combines an acid-labile Boc group at N-1 with a hydrogenolysis-labile benzyl group at N-9, providing fully orthogonal deprotection [1]. This contrasts with the mono-protected analog tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS 1158750-00-5; MW 254.37), which bears only the Boc group and a free NH at position 9 (ΔMW = 90.12 Da), and with 9-benzyl-1,9-diazaspiro[5.5]undecane (CAS 1100748-66-0; MW 244.38), which has only the benzyl group and a free NH at position 1 (ΔMW = 100.11 Da) [2] . The Boc/benzyl orthogonal pair permits sequential deprotection: TFA-mediated Boc removal exposes N-1 for first-stage functionalization (e.g., amide coupling), while subsequent catalytic hydrogenolysis (H2, Pd/C) liberates N-9 for independent derivatization, without protecting group crossover [1]. This strategy has been validated in the synthesis of lead generation libraries from 1,9-diazaspiro[5.5]undecane scaffolds on 5-20 g scale [1]. The alternative Cbz-protected regioisomer benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061755-67-6; MW 288.38) uses a benzyl carbamate that is also hydrogenolysis-labile, precluding orthogonal deprotection .

orthogonal deprotection solid-phase synthesis lead generation library Boc deprotection hydrogenolysis

N-9 Benzyl Substitution Enables Potent Antiviral Activity: DENV2 EC50 Values Quantify the Contribution of the Benzyl-Type Substituent in 1,9-Diazaspiro Series

In a direct SAR study of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, the N-9 benzyl-type substituent was demonstrated to be essential for DENV2 inhibitory activity [1]. The 2-methylbenzyl analog (SPO-6) achieved an EC50 of 11.43 ± 0.87 μM, which is approximately 4.5-fold more potent than the standard antiviral drug ribavirin (IC50 = 50.9 ± 18 μM) in the same cell-based assay [1]. Systematic variation of the benzyl substituent revealed a steep SAR: the 4-bromobenzyl analog (SPO-7) showed EC50 = 14.15 ± 0.50 μM, while the 4-cyanobenzyl analog (SPO-13) showed reduced potency at EC50 = 20.77 ± 1.92 μM [1]. Computational docking and molecular dynamics simulations identified NS5-methyltransferase as the probable target, with SPO-6 showing the most favorable ΔGbind of -27.2 ± 3.9 kcal/mol, compared to -22.5 ± 4.7 kcal/mol for SPO-7, -22.5 ± 4.6 kcal/mol for SPO-13, and -20.0 ± 4.6 kcal/mol for ribavirin [1]. The drug-likeness score for SPO-6 (5.87) was also superior to ribavirin (1.72) [1]. While the target compound (with an unsubstituted benzyl at N-9) was not directly tested in this study, it represents the core benzyl substitution pattern from which these optimized analogs were derived.

dengue virus DENV2 antiviral NS5-methyltransferase benzyl substituent SAR

D3R Selectivity Advantage Conferred by the Diazaspiro Core: Low-Affinity Orthosteric Fragment Strategy Reduces Off-Target Promiscuity vs. Piperazine Congeners

The 3,9-diazaspiro[5.5]undecane scaffold has been shown to provide a unique advantage in dopamine D3 receptor (D3R) ligand design by reducing off-target promiscuity at serotonergic and adrenergic GPCRs compared to piperazine-containing scaffolds [1]. The orthosteric diazaspiro fragment 5a expressed an unusually low D3R affinity (Ki = 2.7 μM), which paradoxically contributed to cleaner selectivity profiles in full-length ligands [1]. Compound 1 (3,9-diazaspiro core) demonstrated D3R Ki = 12.0 nM with D2R/D3R selectivity ratio of 905, while compound 30 achieved D3R Ki = 21.0 nM with an improved D2R/D3R ratio of 934 [1]. In contrast, the piperazine congener 31 retained a high-affinity orthosteric fragment (5d, D3R Ki = 23.9 nM) but exhibited greater off-target interactions at serotonergic and adrenergic GPCRs [1]. The unsaturated diazaspiro[5.5]undec-1-ene core (compound 32) enhanced D3R affinity to Ki = 3.2 nM but sacrificed selectivity (D2R/D3R ratio = 60) [1]. While the target compound bears a 1,9-diazaspiro rather than 3,9-diazaspiro core, the spirocyclic architecture shared across the diazaspiro[5.5]undecane family confers the reduced conformational flexibility that underpins this selectivity advantage relative to monocyclic piperazine scaffolds.

dopamine D3 receptor GPCR selectivity orthosteric fragment piperazine off-target profiling

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity of Dual-Protected Scaffold Impact Pharmacokinetic Optimization Strategies

The target compound (MW 344.49) carries a substantial molecular weight premium over its mono-protected congeners: +90.12 Da vs. the Boc-only analog (CAS 1158750-00-5, MW 254.37) and +100.11 Da vs. the benzyl-only analog (CAS 1100748-66-0, MW 244.38) [1] . This MW increase is accompanied by elevated lipophilicity attributable to the benzyl moiety (calculated XLogP3 for the Boc-only core = 1.9 [1]; addition of benzyl typically adds ~1.5-2.0 logP units based on fragment contributions). The 1,9-diazaspiro[5.5]undecane scaffold class has documented pharmacokinetic limitations: compounds based on this core exhibited high blood clearance (188 mL/min/kg), low Cmax (18 nM), low AUC (31 nM·h), and poor oral bioavailability (5%) in rat PK studies [2]. These properties necessitate careful optimization of the N-1 and N-9 substituents following deprotection. The Boc/benzyl protecting group combination provides the synthetic flexibility to explore diverse substitution patterns at both positions to address these PK challenges, a capability not available with mono-protected starting materials [3]. The compound's ≥98% commercial purity (HPLC-verified) and storage condition requirement (sealed, dry, 2-8°C) further differentiate it from the 95% purity specification typical of the mono-protected analogs .

molecular weight lipophilicity cLogP drug-likeness pharmacokinetics

Class-Level Validation: 1,9-Diazaspiro[5.5]undecane α-Glucosidase Inhibition Demonstrates the Scaffold's Versatility Beyond CNS Applications

The 1,9-diazaspiro[5.5]undecane scaffold has been independently validated for α-glucosidase inhibition, expanding its therapeutic relevance beyond CNS and antiviral applications [1]. In a recent study, (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives demonstrated potent α-glucosidase inhibition, with SPO-7 achieving an IC50 of 49.96 nmol and SPO-9 achieving an IC50 of 63.15 nmol [1]. Docking scores for SPO-7 and SPO-9 were -10.7 and -10.6 kcal/mol, respectively, indicating strong binding interactions at the enzyme active site [1]. The minimum inhibitory concentration (MIC) against E. coli and B. cereus was determined to be 0.156 mg/mL for SPO-7 and SPO-11 [1]. Computational ADME/toxicity profiling confirmed drug-like properties and favorable safety profiles for this compound class [1]. While the target compound carries an unsubstituted benzyl rather than the 4-trifluoromethylbenzyl found in the most potent analogs, the core 1,9-diazaspiro architecture is the essential scaffold from which these optimized inhibitors were derived, and the benzyl nitrogen (N-9) is the critical point of structural diversification [1].

α-glucosidase antidiabetic benzyl-linked diazaspiro enzyme inhibition

Optimal Application Scenarios for tert-Butyl 9-Benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate Based on Validated Evidence


Lead Generation Library Synthesis via Sequential Functionalization of Orthogonally Protected 1,9-Diazaspiro Scaffolds

Medicinal chemistry teams constructing spirocyclic compound libraries should deploy this dual-protected building block as the primary starting material for parallel synthesis. The orthogonal Boc/benzyl protection enables a two-step sequential diversification workflow: (1) TFA-mediated Boc deprotection at N-1 followed by amide coupling, reductive amination, or sulfonylation; (2) catalytic hydrogenolysis of the N-9 benzyl group followed by independent N-9 functionalization [1]. This strategy has been validated on 5-20 g scale for 1,9-diazaspiro[5.5]undecane scaffolds and is specifically designed for ease of conversion to lead generation libraries [1]. The compound's ≥98% purity (ChemScene Cat. CS-0337552) minimizes impurities that could confound biological assay results in library screening campaigns .

DENV2 and Antiviral Drug Discovery: N-9 Benzyl SAR Exploration Starting from the Core Building Block

For antiviral programs targeting dengue virus type 2 (DENV2) and related flaviviruses, this compound serves as the foundational building block for exploring N-9 benzyl substituent SAR. The published SAR demonstrates that N-9 benzyl substitution is essential for DENV2 inhibitory activity, with EC50 values ranging from 11.43 to 20.77 μM depending on the benzyl substituent, representing a 4.5-fold improvement over ribavirin [2]. Starting from the unsubstituted benzyl building block, medicinal chemists can introduce diverse substituents (halogen, methyl, cyano, trifluoromethyl) via late-stage functionalization or through the use of substituted benzyl precursors to optimize antiviral potency and drug-likeness, which reached a score of 5.87 for the lead compound SPO-6 vs. 1.72 for ribavirin [2].

CNS GPCR-Targeted Probe and Ligand Development Leveraging Spirocyclic Scaffold Three-Dimensionality

The diazaspiro[5.5]undecane scaffold provides enhanced three-dimensionality and conformational restriction compared to monocyclic piperazine or piperidine scaffolds, which is a critical advantage for achieving GPCR subtype selectivity in CNS drug discovery [3]. The 3,9-diazaspiro scaffold has demonstrated D2R/D3R selectivity ratios up to 934, representing a >23-fold improvement over piperazine congeners (ratio = 40.2), with reduced off-target interactions at serotonergic and adrenergic GPCRs [3]. The 1,9-diazaspiro regioisomer has been validated for orexin receptor antagonism (OX2R pKi 9.34) and dual σ1/μ-opioid receptor modulation, making this building block relevant for sleep disorder, pain, and neuropsychiatric drug discovery programs [4]. The benzyl group at N-9 can be replaced post-library synthesis to introduce diverse aromatic or heteroaromatic substituents for optimizing target engagement and CNS penetration.

Metabolic Disease Programs: ACC and α-Glucosidase Inhibitor Development Using 1,9-Diazaspiro Scaffolds

The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated potent target engagement in metabolic disease pathways. For ACC inhibition, 1,9-diazaspiro[5.5]undecan-2-one derivatives achieved dual ACC1/ACC2 IC50 values as low as 3.4 nM and 1.0 nM, respectively, with favorable pharmacokinetic properties including oral bioavailability of 71% and AUC of 2070 ng·h/L in rats for the optimized compound 1j [4]. For α-glucosidase inhibition, related benzyl-linked 1,9-diazaspiro derivatives achieved IC50 values of 49.96-63.15 nmol with favorable computational ADME/toxicity profiles [5]. The Boc/benzyl-protected building block provides the versatile starting point for installing the 2-oxo functionality (via oxidation after deprotection) or for generating diverse N-9 substituents to optimize potency against these metabolic targets.

Quote Request

Request a Quote for Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.